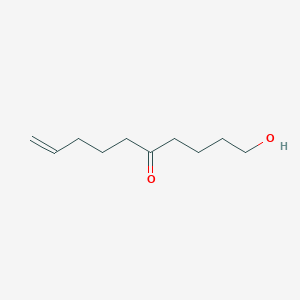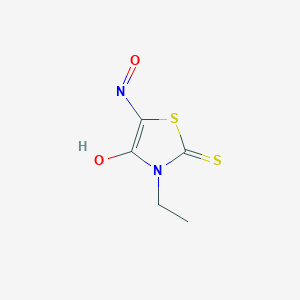![molecular formula C14H12N2O4 B14345292 Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- CAS No. 103942-95-6](/img/structure/B14345292.png)
Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- is an organic compound with a complex structure that includes a benzoic acid core substituted with a 3-methylphenylamino group and a nitro group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- typically involves the nitration of benzoic acid derivatives followed by amination. One common method includes the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by the reaction with aniline derivatives to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, sulfuric acid for nitration, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions include amino derivatives, substituted benzoic acids, and various other functionalized aromatic compounds .
Scientific Research Applications
Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of prostaglandins by blocking the cyclooxygenase (COX) pathway, which plays a crucial role in inflammation and pain. Additionally, it promotes the degradation of essential transcription factors, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-[(3-chloro-2-methylphenyl)amino]-:
Anthranilic acid derivatives: These compounds have similar core structures and are used in various pharmaceutical applications.
Uniqueness
Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
103942-95-6 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(3-methylanilino)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-9-4-2-5-10(8-9)15-13-11(14(17)18)6-3-7-12(13)16(19)20/h2-8,15H,1H3,(H,17,18) |
InChI Key |
WRONORWVPRRIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


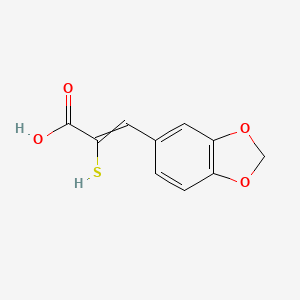
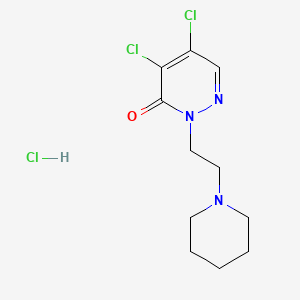

![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)

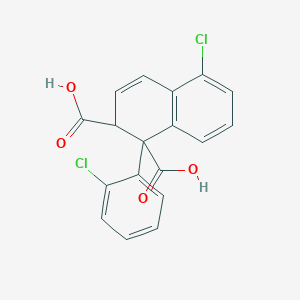
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
